hupE protein

nickel transport kinetics affinity comparison Michaelis-Menten

The hupE protein (CAS 147416-34-0) is a nickel transporter from Rhizobium leguminosarum bv. viciae, classified within the HupE/UreJ family of secondary metal permeases.

Molecular Formula C6H6N2O
Molecular Weight 0
CAS No. 147416-34-0
Cat. No. B1175011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehupE protein
CAS147416-34-0
SynonymshupE protein
Molecular FormulaC6H6N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HupE Protein (CAS 147416-34-0): Nickel Transporter Procurement & Selection Overview


The hupE protein (CAS 147416-34-0) is a nickel transporter from Rhizobium leguminosarum bv. viciae, classified within the HupE/UreJ family of secondary metal permeases [1]. First characterized by Hidalgo et al. (1992), HupE is a 19 kDa integral membrane protein with six predicted transmembrane domains that functions as a medium-affinity, energy-independent diffusion facilitator for Ni²⁺ uptake, dedicated to supplying nickel for [NiFe] hydrogenase synthesis under both free-living and symbiotic conditions [2][3]. Unlike ATP-dependent ABC transporters (e.g., NikABCDE) or the energy-dependent NiCoT family permeases (e.g., NixA, HoxN), HupE represents a mechanistically distinct class of nickel acquisition system that operates without metabolic energy input [3].

Why HupE Protein Cannot Be Substituted by Generic Nickel Transporters for Hydrogenase System Studies


Nickel transporter proteins are not functionally interchangeable, even within the same organism. The R. leguminosarum genome encodes both HupE and its paralog HupE2 (48% amino acid identity), yet these two permeases deliver different levels of nickel uptake and confer distinct hydrogenase activity phenotypes [1]. At the broader class level, prokaryotic nickel transporters span at least four structurally and mechanistically divergent families—NiCoT, HupE/UreJ, UreH, and NikABCDE ABC-type systems—each with different affinity ranges, energy-coupling modes, and metal selectivity profiles [2]. Selecting HupE2, NixA, HoxN, or a NikABCDE component as a substitute for HupE would introduce confounding variables in nickel delivery kinetics, energy dependence, and metal competition profiles, rendering experimental comparisons invalid [3].

HupE Protein (CAS 147416-34-0) Quantitative Differentiation Evidence Guide


Medium-Affinity Nickel Transport Kinetics: HupE Km = 227 nM Versus NixA KT = 11.3 nM

HupE operates with an apparent Km of 227 ± 21 nM for Ni²⁺, placing it in the medium-affinity range among bacterial nickel permeases [1]. In direct contrast, the Helicobacter pylori NiCoT-family transporter NixA exhibits a KT of 11.3 nM, representing approximately 20-fold higher affinity [2]. This affinity differential means that NixA saturates at nickel concentrations roughly 20 times lower than HupE, making the two transporters suited to different nickel bioavailability regimes. The NikABCDE ABC transporter system of E. coli, meanwhile, relies on the periplasmic binding protein NikA with a Kd of <0.1 µM and requires ATP hydrolysis, representing yet another distinct affinity-energy profile [3].

nickel transport kinetics affinity comparison Michaelis-Menten NiCoT family

Energy-Independent Diffusion Facilitator: HupE Versus ATP-Dependent and Energy-Dependent Nickel Transporters

HupE functions as an energy-independent diffusion facilitator—nickel uptake proceeds without ATP hydrolysis or proton motive force, as demonstrated by insensitivity to metabolic inhibitors including azide, arsenate, CCCP, and DCCD [1]. This mechanistically distinguishes HupE from: (a) the NikABCDE system, which is an ATP-binding cassette (ABC) transporter requiring ATP hydrolysis for nickel import [2]; (b) HoxN of Ralstonia eutropha, which mediates energy-dependent nickel uptake driven by the proton motive force [3]; and (c) NixA of H. pylori, also characterized as an energy-dependent transporter [4]. The absence of an energy requirement makes HupE uniquely suited for heterologous expression in engineered strains where metabolic energy burden must be minimized.

transport mechanism energy coupling facilitated diffusion ABC transporter

Narrow Metal Selectivity: HupE Resists Mn²⁺, Zn²⁺, Co²⁺ Inhibition Versus NixA Broad Substrate Range

HupE-mediated Ni²⁺ transport is not inhibited by equimolar concentrations of Mn²⁺, Zn²⁺, or Co²⁺, but is specifically blocked by Cu²⁺ [1]. This selectivity profile is substantiated by biophysical studies of the periplasmic HupE domain: Cu²⁺ displaces Ni²⁺ from its binding site, whereas Zn²⁺ cannot, even at soil metal concentrations predicted to reduce Rhizobium populations by several orders of magnitude [2]. By contrast, the NiCoT-family transporter NixA from H. pylori transports a broad spectrum of divalent cations including Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺ [3]. This difference in selectivity breadth has direct implications: in mixed-metal environments, HupE maintains nickel-specific uptake fidelity, whereas NixA exhibits substrate promiscuity that can complicate experimental interpretation.

metal selectivity ion competition nickel specificity transition metal transport

Functional Divergence Within the Same Genome: HupE Versus Paralog HupE2 Hydrogenase Activity

Despite 48% amino acid sequence identity with its in-genome paralog HupE2, HupE is functionally non-redundant for hydrogenase maturation. Quantitative hydrogenase activity assays in R. leguminosarum revealed that the ΔhupE single mutant (SPF2714) retained near-wild-type activity under metal-supplemented conditions, whereas the ΔhupE ΔhupE2 double mutant (SPF22A) exhibited a collapse from 820 ± 160 to 140 ± 70 nmol H₂ h⁻¹ mg prot⁻¹ (approximately 83% reduction) under no-metal-added conditions [1]. Nickel supplementation (1 μM NiCl₂) fully rescued the double mutant to 1,300 ± 100 nmol H₂ h⁻¹ mg prot⁻¹, confirming that the defect is specifically nickel-dependent [1]. Notably, HupE2 alone (ΔhupE strain SPF228) showed hydrogenase activity indistinguishable from wild-type, indicating that HupE and HupE2 are not functionally equivalent despite their sequence similarity [1].

paralog differentiation hydrogenase activity gene duplication functional redundancy

Domain Architecture Explains Medium-Affinity Profile: Periplasmic Versus Transmembrane Ni²⁺ Binding Affinity Gradient

The structural basis for HupE's medium-affinity, low-capacity transport profile lies in an intramolecular affinity gradient. The periplasmic N-terminal region (residues 22–35: HVGLHADGTLAGLN) binds Ni²⁺ with substantially higher affinity than the transmembrane domain I region (residues 36–43: HPFSGLDH) that translocates the metal into the cytoplasm [1][2]. This affinity differential creates a 'capture-and-release' mechanism: the periplasmic domain efficiently captures nickel from the environment, but the lower-affinity transmembrane domain limits overall transport capacity, explaining the observed Vmax of 49 ± 21 pmol Ni²⁺ min⁻¹ mg⁻¹ [2]. In contrast, the NiCoT family transporters (HoxN, NixA) contain conserved histidine-rich motifs within their transmembrane helices that mediate high-affinity, energy-dependent translocation without a comparable periplasmic capture domain [3].

protein domain architecture nickel binding thermodynamics structure-function relationship transmembrane transport

HupE Protein (CAS 147416-34-0): Evidence-Backed Research and Application Scenarios


Rhizobium-Legume Symbiosis and Biological Nitrogen Fixation Studies Requiring Nickel-Dependent Hydrogenase Activity

HupE is the physiologically validated nickel transporter for [NiFe] hydrogenase synthesis in R. leguminosarum bacteroids. In hupE hupE2 double mutants, symbiotic hydrogenase activity is severely reduced in lentil bacteroids but not pea bacteroids [1], demonstrating host-specific nickel delivery requirements. Researchers studying hydrogenase-mediated hydrogen oxidation during nitrogen fixation should select HupE over NixA or HoxN, as those transporters are not adapted to the symbiotic nickel environment of legume nodules [1][2].

Synthetic Biology and Metabolic Engineering of Nickel-Dependent Pathways in Energy-Limited Hosts

For heterologous expression of nickel-requiring enzymes (urease, hydrogenase, CO dehydrogenase) in hosts where metabolic energy is limiting, HupE's energy-independent diffusion mechanism eliminates the ATP cost associated with NikABCDE-type transporters and the proton-motive-force demand of HoxN/NixA systems [3]. This makes HupE the transporter of choice for biofuel-producing strains or industrial fermentation hosts where carbon and energy efficiency directly impact process economics.

Nickel Bioremediation and Biosensor Development in Complex Metal Matrices

HupE's resistance to inhibition by Mn²⁺, Zn²⁺, and Co²⁺ at equimolar concentrations [3] enables selective nickel uptake in mixed-metal environments typical of industrial effluents, mine drainage, or contaminated soils. By contrast, NixA's transport of Co²⁺, Cu²⁺, and Zn²⁺ alongside Ni²⁺ [4] would introduce signal noise in biosensor applications or reduce nickel specificity in bioaccumulation systems. HupE should be prioritized for biosensor designs where accurate discrimination of nickel from cobalt and zinc is required.

Structure-Function Studies of Two-Domain Nickel Transporter Architecture

HupE's modular two-domain architecture—a high-affinity periplasmic capture domain (residues 22–35) and a lower-affinity transmembrane translocation domain (residues 36–43) [5]—makes it a unique model for studying affinity-gradient-driven facilitated diffusion. Unlike single-domain NiCoT transporters (HoxN, NixA), HupE allows independent mutagenesis of the capture and translocation modules [5], offering a tractable system for protein engineering studies aimed at tuning metal transport kinetics without altering energy coupling.

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